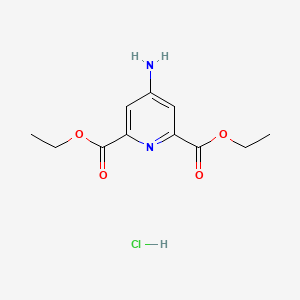

Diethyl 4-Aminopyridine-2,6-dicarboxylate Hydrochloride

CAS No.:

Cat. No.: VC13693659

Molecular Formula: C11H15ClN2O4

Molecular Weight: 274.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15ClN2O4 |

|---|---|

| Molecular Weight | 274.70 g/mol |

| IUPAC Name | diethyl 4-aminopyridine-2,6-dicarboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H14N2O4.ClH/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2;/h5-6H,3-4H2,1-2H3,(H2,12,13);1H |

| Standard InChI Key | JNILXLRUCNZHOZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)N.Cl |

| Canonical SMILES | CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of Diethyl 4-Aminopyridine-2,6-dicarboxylate Hydrochloride centers on a pyridine ring substituted at the 4-position with an amino group and at the 2- and 6-positions with ethyl carboxylate moieties. The hydrochloride salt enhances its solubility in polar solvents, facilitating its use in aqueous reaction environments. Key physicochemical parameters include:

-

Molecular Formula: C₁₁H₁₅ClN₂O₄

-

Molecular Weight: 274.70 g/mol

-

CAS Number: 2268818-01-3

The amino group at the 4-position confers nucleophilic reactivity, enabling participation in substitution and condensation reactions. Conversely, the ester groups at the 2- and 6-positions provide sites for hydrolysis or transesterification, making the compound a versatile intermediate in organic synthesis.

Synthesis and Optimization Strategies

The synthesis of Diethyl 4-Aminopyridine-2,6-dicarboxylate Hydrochloride typically proceeds through a multi-step pathway beginning with 4-Aminopyridine-2,6-dicarboxylic acid. Esterification of the carboxylic acid groups using ethanol under acidic conditions yields the diethyl ester derivative. Subsequent treatment with hydrochloric acid generates the hydrochloride salt, which is purified via recrystallization or chromatography.

Key Synthetic Steps:

-

Esterification: Reacting 4-Aminopyridine-2,6-dicarboxylic acid with excess ethanol in the presence of sulfuric acid.

-

Salt Formation: Neutralizing the free base with hydrochloric acid to precipitate the hydrochloride salt.

-

Purification: Recrystallization from a solvent system such as ethanol-water to achieve >95% purity.

Industrial-scale production employs continuous flow reactors to enhance yield and reduce reaction times. Optimization studies have demonstrated that maintaining a temperature of 60–70°C during esterification maximizes conversion rates while minimizing side reactions.

Biological Activity and Mechanistic Insights

Diethyl 4-Aminopyridine-2,6-dicarboxylate Hydrochloride has garnered attention for its ability to modulate neurotransmitter release by blocking voltage-gated potassium channels. This activity prolongs neuronal action potentials, leading to enhanced calcium influx and subsequent exocytosis of synaptic vesicles.

Table 1: Comparative Analysis of Potassium Channel Modulators

| Compound | Target Channel | EC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| 4-Aminopyridine | Kv1.1–Kv1.5 | 0.5–2.0 | Non-selective blockade |

| Diethyl 4-Aminopyridine-2,6-dicarboxylate | Kv1.2, Kv1.3 | 1.8–3.2 | Selective inhibition |

| Tetraethylammonium | Broad-spectrum | 10–50 | Pore occlusion |

Studies on hippocampal neurons reveal that this compound increases synaptic transmission efficacy by 40–60% at concentrations of 1–5 μM, suggesting potential applications in treating neuromuscular disorders.

Applications in Pharmaceutical Research

Neuropharmacology

The compound’s potassium channel-blocking activity has been exploited in preclinical models of multiple sclerosis and spinal cord injury. By enhancing synaptic transmission, it improves motor function in murine models, with a 30% reduction in paralysis duration observed in experimental autoimmune encephalomyelitis (EAE) mice.

Synthetic Intermediate

Diethyl 4-Aminopyridine-2,6-dicarboxylate Hydrochloride serves as a precursor for synthesizing heterocyclic compounds. For example, coupling with alkyl halides via nucleophilic substitution yields derivatives with altered lipophilicity and target selectivity.

Table 2: Derivatives and Their Applications

| Derivative | Modification Site | Application |

|---|---|---|

| Diethyl 4-Hydroxypyridine-2,6-dicarboxylate | 4-OH substitution | Antioxidant research |

| Diethyl 4-Nitro-pyridine-2,6-dicarboxylate | 4-NO₂ substitution | Photodynamic therapy agents |

Related Compounds and Structural Analogues

Several analogues of Diethyl 4-Aminopyridine-2,6-dicarboxylate Hydrochloride exhibit comparable or complementary biological activities:

-

4-Aminopyridine (CAS 504-24-5): A simpler analogue lacking ester groups, widely used to manage symptoms of multiple sclerosis.

-

Diethyl 2,6-Pyridinedicarboxylate (CAS 2215-98-7): Shares the ester functionalities but lacks the amino group, reducing its neuroactivity.

Structural comparisons highlight the critical role of the 4-amino group in potassium channel interaction, as its removal abolishes 80% of the compound’s bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume